3-Chloro-2-iodophenylboronic acid
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Overview
Description
3-Chloro-2-iodophenylboronic acid: is an organoboron compound with the molecular formula C6H5BClIO2 and a molecular weight of 282.273 g/mol . This compound is part of the boronic acid family, which is widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . The presence of both chlorine and iodine atoms on the phenyl ring makes this compound highly versatile for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-iodophenylboronic acid typically involves the halogenation of phenylboronic acid derivatives. One common method is the direct iodination of 3-chlorophenylboronic acid using iodine and a suitable oxidizing agent under controlled conditions . Another approach involves the borylation of 3-chloro-2-iodobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields . The use of automated reactors and advanced purification techniques ensures high purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Chloro-2-iodophenylboronic acid can undergo oxidation reactions to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to an alcohol or alkane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products:
Oxidation: Formation of 3-chloro-2-iodophenol.
Reduction: Formation of 3-chloro-2-iodobenzyl alcohol.
Substitution: Formation of various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry: 3-Chloro-2-iodophenylboronic acid is extensively used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds, which are crucial in the synthesis of complex organic molecules . It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In biological research, this compound is used to create boron-containing biomolecules that can interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of polymers, electronic materials, and specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable intermediate in manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Chloro-2-iodophenylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boron moiety to the target molecule . In Suzuki–Miyaura coupling, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The presence of chlorine and iodine atoms enhances the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
- 3-Chloro-2-fluorophenylboronic acid
- 3-Chloro-2-bromophenylboronic acid
- 3-Chloro-2-methylphenylboronic acid
Uniqueness: Compared to its analogs, 3-Chloro-2-iodophenylboronic acid exhibits higher reactivity due to the presence of the iodine atom, which is a better leaving group in substitution reactions . This makes it particularly useful in cross-coupling reactions where high reactivity and selectivity are desired. Additionally, the combination of chlorine and iodine atoms provides unique electronic properties that can be exploited in various chemical transformations .
Properties
Molecular Formula |
C6H5BClIO2 |
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Molecular Weight |
282.27 g/mol |
IUPAC Name |
(3-chloro-2-iodophenyl)boronic acid |
InChI |
InChI=1S/C6H5BClIO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3,10-11H |
InChI Key |
ICYRPDBPPCCOLY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)Cl)I)(O)O |
Origin of Product |
United States |
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